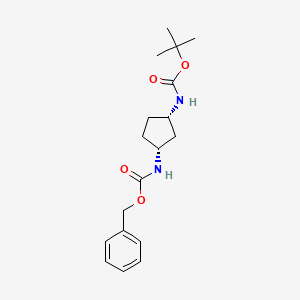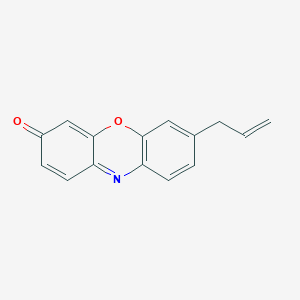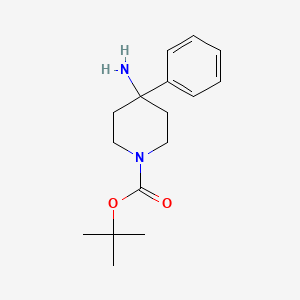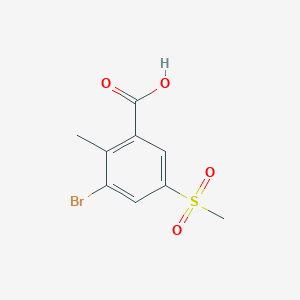![molecular formula C7H6BrN3 B1374406 6-Brom-3-methyl-1H-pyrazolo[4,3-b]pyridin CAS No. 1256794-18-9](/img/structure/B1374406.png)
6-Brom-3-methyl-1H-pyrazolo[4,3-b]pyridin
Übersicht
Beschreibung
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It has a molecular weight of 198.02 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine can be represented by the SMILES stringBrc1cnc2cn[nH]c2c1 . The InChI key for this compound is FONNZZMIJPHSJP-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine are not detailed in the search results, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Verbindungen
Pyrazolo[3,4-b]pyridin-Derivate werden als Zwischenprodukte bei der Synthese verschiedener neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen verwendet. Zum Beispiel können sie zur Synthese von Carboxylatderivaten mit potenzieller biologischer Aktivität verwendet werden .
Molekulardokking-Studien
Diese Verbindungen werden in Molekulardokking-Studien verwendet, um die Bindungsmodi mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren zu bewerten. Dies ist entscheidend für die Medikamentenentwicklung und das Verständnis der Interaktion zwischen Medikamenten und ihren Zielstrukturen .
Inhibitorische Aktivität
Einige Derivate haben eine signifikante inhibitorische Aktivität gegen bestimmte Enzyme oder biologische Prozesse gezeigt, was für die Entwicklung neuer Medikamente oder Behandlungen wertvoll ist .
Biomedizinische Anwendungen
Das Pyrazolo[3,4-b]pyridin-Gerüst ist in Verbindungen vorhanden, die für verschiedene biomedizinische Anwendungen untersucht wurden, darunter Antitumor-, antimikrobielle und entzündungshemmende Aktivitäten .
Synthetische Strategien
Forscher haben mehrere synthetische Strategien und Ansätze entwickelt, um Pyrazolo[3,4-b]pyridin-Derivate zu erstellen, was deren Bedeutung in der medizinischen Chemie unterstreicht .
Mikrowellen-gestützte Synthese
Diese Methode wird für die effiziente Synthese von Pyrazolo[3,4-b]pyridin-Derivaten verwendet, die Fragmente polycyclischer Strukturen oder Teile von Mehrkomponentenreaktionen sein können .
Wirkmechanismus
Target of Action
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a member of the pyrazolo[3,4-b]pyridines family . These compounds have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine . .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to adenine and guanine
Biochemical Pathways
Given the structural similarity to adenine and guanine, it’s plausible that this compound may interact with pathways involving these purine bases .
Result of Action
Given its structural similarity to adenine and guanine, it’s plausible that this compound may have effects similar to these purine bases .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for certain cell lines, such as MCF-7 and HUVEC .
Cellular Effects
The effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines, such as Km-12, with an IC50 value of 0.304 μM . This compound also affects cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine exerts its effects through binding interactions with TRKA. This binding inhibits the kinase activity of TRKA, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form hydrogen bonds with key residues in the TRKA active site, thereby blocking its activity . Additionally, it has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability ensures prolonged activity in biological systems. Long-term studies have shown that the compound maintains its inhibitory effects on TRKA over extended periods, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves cytochrome P450 enzymes, with CYP2C9 playing a significant role . This interaction affects metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILPZZKMDDLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)






